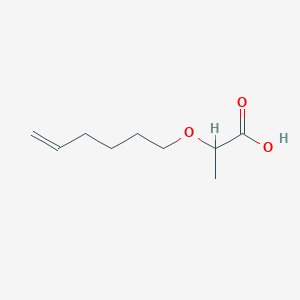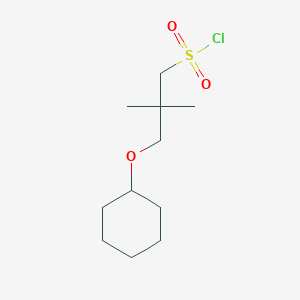
o-(2,4-Dinitrobenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2,4-Dinitrobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H7N3O5 and a molecular weight of 213.15 g/mol . It is known for its use in various organic synthesis reactions due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: o-(2,4-Dinitrobenzyl)hydroxylamine can be synthesized through nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene by N-hydroxyphthalimide, followed by hydrazinolysis . The reaction involves the following steps:
Nucleophilic Aromatic Substitution: 2,4-dinitrochlorobenzene reacts with N-hydroxyphthalimide in the presence of a base such as triethylamine in acetone at room temperature.
Hydrazinolysis: The resulting product undergoes hydrazinolysis with hydrazine hydrate in a mixture of dichloromethane and methanol at 0°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The compound is commercially available and can be custom synthesized in bulk .
Analyse Des Réactions Chimiques
Types of Reactions: o-(2,4-Dinitrobenzyl)hydroxylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as an electrophilic aminating agent, donating a free NH2 group to various nucleophiles.
Addition-Elimination Reactions: It participates in nucleophilic addition-elimination reactions, particularly with carbon-oxygen double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as bases (e.g., sodium hydride) and solvents like tetrahydrofuran are commonly used.
Addition-Elimination Reactions: Brady’s reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid) is used for testing carbon-oxygen double bonds.
Major Products Formed:
Nucleophilic Substitution: Products include various amino derivatives, such as ethyl amino acetates.
Addition-Elimination Reactions: The reaction with aldehydes and ketones forms 2,4-dinitrophenylhydrazones.
Applications De Recherche Scientifique
o-(2,4-Dinitrobenzyl)hydroxylamine has several scientific research applications:
Organic Synthesis: It is used as an aminating agent in the synthesis of various organic molecules.
Medicinal Chemistry: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Analytical Chemistry: It is used in derivatization reactions for the analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry.
Mécanisme D'action
The mechanism of action of o-(2,4-Dinitrobenzyl)hydroxylamine involves its role as an electrophilic aminating agent. It donates a free NH2 group to nucleophiles, facilitating the formation of C-N, N-N, O-N, and S-N bonds . The compound’s electrophilic nature allows it to react with various nucleophiles under mild conditions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine (2,4-DNPH): Used in similar addition-elimination reactions with aldehydes and ketones.
O-benzylhydroxylamine (O-BHA): Another electrophilic aminating agent used in derivatization reactions.
O-(diphenylphosphinyl)hydroxylamine (DPPH): Used for stereo- and regioselective bond-formation reactions.
Uniqueness: o-(2,4-Dinitrobenzyl)hydroxylamine is unique due to its specific reactivity and stability under various conditions. Its ability to donate a free NH2 group to a wide range of nucleophiles makes it a valuable reagent in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H7N3O5 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
O-[(2,4-dinitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7N3O5/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4,8H2 |
Clé InChI |
WHEOQRZDTYZGNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)



![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)






![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
